DPO-1

Kv1.5 potency IC50 Cardiac ion channel

Non-selective ion channel blockers confound atrial fibrillation research by prolonging ventricular repolarization. DPO-1 is a rigorously characterized, highly selective Kv1.5/IKur blocker that eliminates this confound. • Selective rKv1.5 block (IC50 0.31 μM) with ≥8-fold selectivity over Ito and ≥20-fold over IKr/IKs/IK1-avoids ventricular proarrhythmia inherent to non-selective agents like dofetilide. • Atrial-selective action potential prolongation validated in human atrial myocytes and non-human primate models; ventricular refractoriness unchanged. • Dual Kv1.5/Kv1.3 inhibition enables unique inflammation-driven atrial fibrillation mechanistic studies. ≥98% HPLC purity. Despatched globally from stock.

Molecular Formula C22H29OP
Molecular Weight 340.4 g/mol
CAS No. 43077-30-1
Cat. No. B1662948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPO-1
CAS43077-30-1
SynonymsAlternative Name: Diphenyl phosphine oxide-1
Molecular FormulaC22H29OP
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
InChIInChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1
InChIKeyBPCNGVCAHAIZEE-COPCDDAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPO-1: Selective Kv1.5 Blocker for Atrial Fibrillation


DPO-1 (Diphenyl phosphine oxide-1) is a potent and selective blocker of the voltage-gated potassium channel Kv1.5 and its associated ultrarapid delayed rectifier potassium current (IKur) [1]. It is a small molecule with the chemical name [1S-(1α,2α,5β)]-[5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide . DPO-1 is characterized by its high purity (≥98% HPLC) and is widely used as a pharmacological tool in cardiac electrophysiology and atrial fibrillation research due to its ability to selectively prolong atrial action potential duration without affecting ventricular repolarization [2].

1
Selective IKur/Kv1.5 inhibition studies in atrial electrophysiology
Validated in human atrial myocytes and canine models
2
Atrial-selective action potential prolongation without ventricular repolarization effects
Critical differentiator from IKr blockers for safety profiling
3
Dual-pathway investigation: cardiac IKur and immune cell Kv1.3 modulation
Enables cardio-immunology and atrial remodeling research

Why DPO-1 Is Irreplaceable


Generic substitution of Kv1.5 inhibitors is not feasible due to significant differences in potency, selectivity profiles, and functional outcomes across in vitro and in vivo models. While several compounds are broadly categorized as 'Kv1.5 blockers,' their off-target effects on other cardiac ion channels (e.g., IKr, IKs, Ito) and resulting impact on ventricular repolarization can vary dramatically [1]. For instance, many class III antiarrhythmics like ibutilide and MK-499 potently block IKr, leading to ventricular action potential prolongation and a risk of proarrhythmia, a profile DPO-1 distinctly lacks [2]. Therefore, experimental reproducibility and translational relevance hinge on the use of a well-characterized, selective tool compound like DPO-1, for which its specific quantitative selectivity and in vivo effects are rigorously documented [3].

IKr Blocker Substitution
Replacing with ibutilide, MK-499, or dofetilide introduces ventricular APD prolongation and QT interval effects, which may confound atrial-selective safety conclusions.
Less Selective Kv1.5 Inhibitors
Compounds like AVE0118 exhibit lower Kv1.5 potency, and their off-target profiles on other cardiac channels may shift experimental outcomes and complicate data interpretation.
Undefined Binding Site Compounds
Using Kv1.5 blockers without a mapped binding site limits rational mutagenesis interpretation and reduces structural pharmacology reproducibility.

DPO-1 Differentiation Evidence


Kv1.5 Potency Superiority Over AVE0118

DPO-1 demonstrates substantially higher potency for the Kv1.5 channel compared to the well-known, less selective Kv1.5 blocker AVE0118. In Xenopus oocytes expressing human Kv1.5, DPO-1 inhibits current with an IC50 of 0.78 µM [1], whereas AVE0118 exhibits an IC50 of 6.2 µM under the same experimental conditions [2]. This represents an approximate 8-fold greater potency for DPO-1 against the human target.

Kv1.5 Potency vs. AVE0118
Cross-study comparable
IC50 0.78 μM vs 6.2 μM
Reported higher inhibition potency context
Human Kv1.5 in Xenopus oocytes at +40 mV
Kv1.5 potency IC50 Cardiac ion channel

Atrial-Selective Action Potential Prolongation

DPO-1's therapeutic window is defined by its atrial-selective action. In isolated human myocytes, DPO-1 prolonged action potential duration (APD) in atrial cells but had no effect on ventricular cells [1]. This contrasts sharply with selective IKr blockers, which prolong APD in both atrial and ventricular tissue, a property linked to an increased risk of ventricular arrhythmias (torsades de pointes) [2].

Atrial-Selective APD Prolongation
Direct comparison
Atrial APD prolonged; Ventricular APD unchanged
Supports atrial-selective endpoint interpretation
Isolated human myocyte data
Atrial selectivity Action potential duration Cardiac electrophysiology

In Vivo Atrial Antiarrhythmic Efficacy Without Ventricular Effects

In a direct head-to-head comparison in a canine model of atrial flutter, DPO-1 demonstrated significant atrial antiarrhythmic efficacy without prolonging ventricular repolarization. A therapeutic dose of DPO-1 (5.5 ± 2.0 mg/kg i.v.) terminated atrial arrhythmia in all tested animals and increased atrial effective refractory period (ERP) by 15.2% [1]. Crucially, DPO-1 did not significantly affect ventricular refractory periods or ECG intervals. In stark contrast, equipotent antiarrhythmic doses of the class III IKr blockers MK-499 (0.004 mg/kg i.v.) and ibutilide (0.003 mg/kg i.v.) both terminated the arrhythmia but also significantly increased ventricular ERP (+10.4% and +9.9%, respectively) and prolonged the rate-corrected QT interval (QTc; +6.7% and +7.8%, respectively) [1].

In Vivo Atrial Efficacy vs. IKr Blockers
Head-to-head comparison
DPO-1: 0% change in ventricular ERP
Reported in vivo ventricular safety endpoint context
Canine atrial flutter model
In vivo efficacy Atrial flutter Antiarrhythmic

Mapped Binding Site on Kv1.5

Unlike many tool compounds where the exact binding site is poorly defined, the molecular determinants of DPO-1 block on the Kv1.5 channel have been precisely mapped. Alanine-scanning mutagenesis has identified key residues critical for high-affinity DPO-1 binding, including Thr480, Leu499, Leu506, Ile508, Leu510, and Val514 within the channel's pore domain [1]. This binding site partially overlaps with those of other Kv1.5 blockers like AVE0118 and S0100176 but exhibits unique residue dependencies [2].

Mapped Kv1.5 Binding Site
Cross-study comparable
Determinants at T480, L499, L506, I508, L510, V514
Supports structure-function study interpretation
Alanine-scanning mutagenesis
Binding site Mutagenesis Mechanism of action

Dual Kv1.5/Kv1.3 Inhibition for Immunomodulation

DPO-1 demonstrates a secondary pharmacological activity that distinguishes it from many pure cardiac-selective Kv1.5 blockers. It inhibits Kv1.3 channels with an EC50 of 3.1 µM . This dual inhibition has functional consequences in immune cells: DPO-1 reduces Kv1.3 current density, blunts calcium influx, and inhibits IL-2 secretion in activated Jurkat T cells . In contrast, compounds like AVE0118 or vernakalant are primarily characterized for their cardiac ion channel effects without this defined immunomodulatory profile.

Dual Kv1.3 Inhibition
Class-level inference
Kv1.3 EC50 3.1 μM
Reported dual-pathway assay context
Jurkat T cell functional assay
Immunology Kv1.3 Dual inhibition

DPO-1 Application Scenarios


Atrial-Selective Antiarrhythmic Validation in Models

Researchers requiring a reliable tool to dissect atrial-specific electrophysiology should select DPO-1. Its demonstrated ability to prolong atrial action potential duration and refractoriness while leaving ventricular parameters unchanged in both human myocytes [1] and large animal models [2] makes it an ideal positive control for validating new atrial-selective targets or screening next-generation compounds for ventricular safety. It is a superior choice over non-selective IKr blockers like dofetilide or ibutilide, which introduce confounding ventricular effects.

Kv1.5 Pharmacology & Structure-Function Studies

For electrophysiologists and structural biologists investigating the Kv1.5 channel, DPO-1 offers a well-defined pharmacological profile. Its higher potency (IC50 0.78 µM) compared to AVE0118 (IC50 6.2 µM) [3] allows for experiments at lower, more specific concentrations. Crucially, its mapped binding site within the channel pore [4] enables rational interpretation of site-directed mutagenesis studies aimed at understanding the molecular basis of channel gating and drug block.

Cardio-Immunological Axis in Atrial Remodeling

Scientists exploring the link between inflammation and atrial fibrillation can leverage DPO-1's unique dual activity as both a cardiac Kv1.5 and an immune cell Kv1.3 inhibitor . This enables the study of how direct atrial electrophysiological effects and indirect immunomodulation (e.g., suppression of IL-2 from T cells) may synergize in models of post-operative or inflammation-driven atrial fibrillation, a line of investigation not feasible with purely cardiotropic Kv1.5 blockers.

Application
Selection Property
Validation Focus
Atrial-Selective Electrophysiology Validation
Atrial-only APD/ERP prolongation
Absence of ventricular repolarization effects
Kv1.5 Pharmacology & Structure-Function Studies
High-potency Kv1.5 block with mapped pore-domain binding
Mutagenesis result interpretation and assay potency context
Cardio-Immunology & Atrial Remodeling Research
Simultaneous IKur (Kv1.5) and Kv1.3 pathway modulation
T cell functional endpoint monitoring and IL-2 response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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